molecular formula C20H15ClFNO B11588280 6-chloro-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine

6-chloro-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11588280
M. Wt: 339.8 g/mol
InChI Key: LTZNKXAPJRUCOK-UHFFFAOYSA-N
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Description

6-chloro-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with 4-fluorobenzaldehyde and 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrobenzoxazine derivatives .

Scientific Research Applications

6-chloro-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine stands out due to its unique combination of chloro, fluoro, and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H15ClFNO

Molecular Weight

339.8 g/mol

IUPAC Name

6-chloro-2-(4-fluorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

InChI

InChI=1S/C20H15ClFNO/c21-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)24-20(23-18)14-6-9-16(22)10-7-14/h1-12,19-20,23H

InChI Key

LTZNKXAPJRUCOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(O2)C4=CC=C(C=C4)F

Origin of Product

United States

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